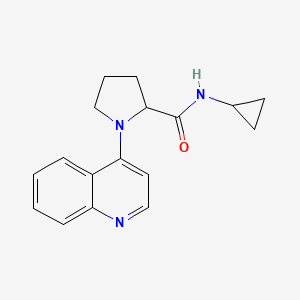![molecular formula C13H21N3O2S B7633661 2-ethyl-2-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B7633661.png)
2-ethyl-2-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-2-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EMT or TH-302, and it has been extensively studied for its anti-cancer properties.
Wirkmechanismus
EMT is a bioreductive prodrug that is activated by the hypoxic conditions found in solid tumors. Once activated, EMT releases a cytotoxic alkylating agent that selectively targets tumor cells. The cytotoxic agent damages the DNA of tumor cells, leading to cell death.
Biochemical and Physiological Effects:
EMT has been shown to have significant anti-tumor effects in preclinical studies. It selectively targets tumor cells, leading to cell death. EMT has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Furthermore, EMT has been shown to enhance the effects of radiation therapy and chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
EMT has several advantages for lab experiments. It is a selective anti-cancer agent that targets tumor cells, making it a promising candidate for cancer therapy. EMT has also been shown to enhance the effects of radiation therapy and chemotherapy. However, EMT has some limitations for lab experiments. It is a prodrug that requires activation under hypoxic conditions, which can be difficult to replicate in vitro. Additionally, EMT has been shown to have limited efficacy in some tumor types.
Zukünftige Richtungen
There are several future directions for research on EMT. One area of research is the development of new prodrugs that can be activated under different conditions, such as low pH or high temperatures. Another area of research is the optimization of EMT dosing regimens to improve its efficacy in different tumor types. Additionally, there is a need for further research on the mechanisms of action of EMT and its interactions with other anti-cancer agents. Finally, there is a need for clinical trials to evaluate the safety and efficacy of EMT in human cancer patients.
Synthesemethoden
The synthesis of EMT involves the reaction between 2-methyl-1,3-thiazole-5-carboxylic acid and 2-ethyl-2-methyl-3-oxobutanoic acid, followed by the addition of morpholine and the subsequent formation of the carboxamide group. The final product is obtained through a series of purification steps, including crystallization and recrystallization.
Wissenschaftliche Forschungsanwendungen
EMT has been extensively studied for its anti-cancer properties. It is a prodrug that is activated under hypoxic conditions, which are commonly found in solid tumors. Once activated, EMT releases a cytotoxic alkylating agent that selectively targets tumor cells. This mechanism of action makes EMT a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
2-ethyl-2-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-4-13(3)9-16(5-6-18-13)12(17)15-8-11-7-14-10(2)19-11/h7H,4-6,8-9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNFZZBOHWCKES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(CCO1)C(=O)NCC2=CN=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-2-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-[(2-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)benzamide](/img/structure/B7633582.png)

![[1-(2,4-difluorophenyl)pyrazol-4-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633598.png)
![N,N-dimethyl-4-[(5-methyl-1,2-oxazol-4-yl)methoxy]benzenesulfonamide](/img/structure/B7633606.png)

![N'-methyl-N'-[1-(4-methylphenyl)butan-2-yl]-N-(1-methylpyrazol-4-yl)oxamide](/img/structure/B7633623.png)
![3-(4-Methoxyphenyl)-5-[1-(oxan-4-yl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B7633627.png)

![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B7633635.png)
![1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)pent-4-en-1-one](/img/structure/B7633642.png)
![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-naphthalen-2-ylpropan-1-one](/img/structure/B7633654.png)
![(4-Hydroxy-2-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633662.png)